Galbinic acid

概要

説明

ガルバン酸は、フェルラ属、特にFerula assa-foetidaの様々な種から抽出される生物活性のあるセスキテルペンクマリンです。 この化合物は、抗がん、抗ウイルス、抗凝固、抗炎症などの多様な生物活性により、大きな注目を集めています .

2. 製法

合成経路と反応条件: ガルバン酸の合成は、通常、R-プルゴンのC9位にメチル基とエステル基をエノラート形成によって導入することから始まります 。このプロセスには、環化やエステル化などの複数のステップが含まれており、最終的にガルバン酸が得られます。

工業的生産方法: ガルバン酸の工業的生産では、自然源、特にフェルラ属の根から抽出することがよく行われます。 抽出プロセスには、溶媒抽出とクロマトグラフィーなどの精製技術を用いて、純粋な形態の化合物を単離する工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of galbanic acid typically involves the installation of methyl and ester groups at the C9 position of R-pulegone through enolate formation . The process includes multiple steps, such as cyclization and esterification, to achieve the final product.

Industrial Production Methods: Industrial production of galbanic acid often employs extraction from natural sources, particularly from the roots of Ferula species. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .

化学反応の分析

反応の種類: ガルバン酸は、以下を含む様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬によって促進され、酸化された誘導体の生成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができ、ガルバン酸の還元体の生成につながります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化リチウムアルミニウム。

置換: ナトリウムメトキシドなどの求核試薬。

主要な生成物:

科学的研究の応用

Antimicrobial Activity

Galbinic acid has demonstrated notable antimicrobial properties against several Gram-positive bacteria. Research indicates its effectiveness against:

- Bacillus cereus

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing natural antimicrobial agents for food preservation and medical uses, particularly in combating antibiotic-resistant strains of bacteria .

Pharmaceutical Applications

Due to its antimicrobial properties, this compound may be utilized in the formulation of pharmaceutical products aimed at treating infections caused by resistant bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further studies in drug development.

Case Study: Antimicrobial Efficacy

A study assessing the efficacy of this compound against various microbial strains found that it effectively inhibited the growth of Bacillus species at specific concentrations, indicating its potential as a natural preservative in food products and as a therapeutic agent in clinical settings .

Environmental Applications

This compound’s role extends beyond medicinal uses; it is also being explored for environmental applications. Its extraction from lichen species can contribute to sustainable practices in bioremediation and ecological monitoring.

Sustainable Extraction Techniques

Recent research has focused on sustainable methods for extracting this compound from lichen sources like Usnea cornuta. These methods utilize green solvents to minimize environmental impact while maximizing yield, thereby promoting ecological sustainability .

Antioxidant Properties

Emerging studies suggest that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This aspect opens avenues for its use in dietary supplements and functional foods aimed at enhancing health and preventing chronic diseases.

Potential in Agricultural Applications

The antimicrobial properties of this compound may also be harnessed in agriculture as a natural fungicide or pesticide. Its effectiveness against plant pathogens could lead to reduced reliance on synthetic chemicals, promoting organic farming practices.

Summary Table: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Natural preservative, therapeutic agent |

| Pharmaceutical Uses | Development of new antibiotic formulations | Combat antibiotic resistance |

| Environmental Applications | Sustainable extraction methods | Bioremediation, ecological monitoring |

| Antioxidant Properties | Prevention of oxidative stress | Health supplements, functional foods |

| Agricultural Uses | Natural fungicide/pesticide | Reduced reliance on synthetic chemicals |

作用機序

ガルバン酸の作用機序には、複数の経路が関与しています。

類似化合物との比較

ガルバン酸は、その特異的な生物活性と分子標的のために、セスキテルペンクマリンの中でユニークな存在です。類似の化合物には以下のようなものがあります。

ウンベリプレニン: 抗がん作用を持つ別のセスキテルペンクマリンです。

ファルネシフェロールC: 抗炎症および抗がん作用で知られています。

カラタビシノール: 抗潰瘍および抗がん作用を示します .

ガルバン酸は、これらの化合物と比較して、強力な抗血管新生作用と抗増殖作用を持つことが特徴であり、さらなる研究と潜在的な治療応用のための貴重な化合物となっています。

生物活性

Galbinic acid, a secondary metabolite isolated from various lichen species, particularly from the genus Usnea, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, leishmanicidal, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (α-Acetylsalazinic acid) is classified as a depside, characterized by its unique chemical structure derived from lichen metabolites. Its molecular formula is C₁₈H₁₄O₇, and it exhibits notable solubility in organic solvents, which facilitates its extraction from lichen sources.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial activity against Gram-positive bacteria. A comparative study highlighted the effectiveness of this compound alongside other lichen acids, revealing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Enterococcus faecalis | 64 µg/mL |

Leishmanicidal Activity

Recent studies have investigated the leishmanicidal properties of this compound. In vitro assays demonstrated that this compound exhibits leishmanicidal activity against Leishmania species, with varying degrees of cytotoxicity observed in mammalian cells.

Case Study: Leishmanicidal Activity

In a controlled study involving several lichen-derived compounds, this compound was isolated and tested for its efficacy against Leishmania braziliensis. The results indicated a significant reduction in parasite viability at concentrations above 50 µg/mL, although cytotoxic effects on host cells were also noted at higher concentrations.

Cytotoxicity Profile

While this compound shows promising biological activity, it is essential to evaluate its cytotoxic effects. In vitro studies have demonstrated that at elevated concentrations, this compound can exhibit cytotoxicity towards human cell lines.

Table 2: Cytotoxicity of this compound

The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of nucleic acid synthesis. Further research is needed to clarify these mechanisms and explore potential therapeutic applications.

特性

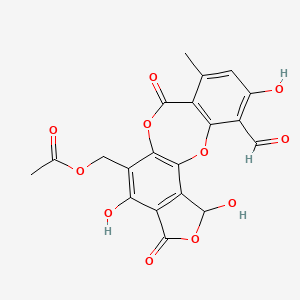

IUPAC Name |

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXDYQQUZKOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is galbinic acid and where is it found?

A1: this compound (also known as α-acetylsalazinic acid) is a depsidone, a class of compounds found in lichens. It has been isolated from various lichen species, including Usnea undulata [], Usnea subfloridana [], and Parmotrema gardneri [], among others.

Q2: What biological activities have been attributed to this compound?

A2: this compound, along with other depsidones, has demonstrated promising in vitro activities:

- Antibacterial Activity: Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [, ].

- Anti-inflammatory Activity: this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory processes [].

- Anti-gout Potential: This compound also shows inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout [].

- Leishmanicidal Activity: Research suggests potential for this compound in treating leishmaniasis, a neglected tropical disease [].

Q3: What analytical techniques are used to identify and quantify this compound in lichen extracts?

A3: Several methods are employed for this compound analysis:

- Thin-layer chromatography (TLC) is used for initial detection and separation of lichen compounds, including this compound [, ].

- TLC-bioautography combines TLC separation with biological assays to directly identify bioactive compounds like this compound on the TLC plates [].

- High-performance liquid chromatography (HPLC) provides more precise quantification of this compound and other lichen substances in complex mixtures [, ].

- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/ESI/MS/MS) allows for the identification and quantification of this compound and other compounds, even in low concentrations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。